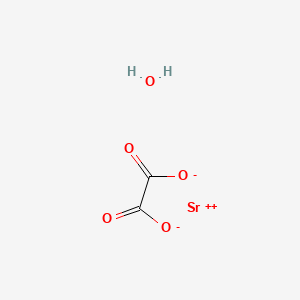

Strontium oxalate monohydrate

Descripción general

Descripción

Strontium oxalate monohydrate is a chemical compound with the formula SrC₂O₄·H₂O. It is a white, crystalline powder that is insoluble in water. This compound is known for its use in pyrotechnics, where it produces a red flame upon decomposition. This compound can exist in various hydrated forms, and it is often used in scientific research due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Strontium oxalate monohydrate can be synthesized by reacting strontium chloride with oxalic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{SrCl}_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{SrC}_2\text{O}_4 + 2\text{HCl} ] The resulting strontium oxalate is then filtered, washed, and dried to obtain the monohydrate form .

Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often precipitated from a solution containing strontium ions and oxalate ions, followed by filtration and drying .

Types of Reactions:

Decomposition: this compound decomposes upon heating to produce strontium oxide, carbon dioxide, and carbon monoxide: [ \text{SrC}_2\text{O}_4 \rightarrow \text{SrO} + \text{CO}_2 + \text{CO} ]

Solubility Reactions: Strontium oxalate is insoluble in acetic acid but soluble in mineral acids such as hydrochloric acid: [ \text{SrC}_2\text{O}_4 + 2\text{HCl} \rightarrow \text{SrCl}_2 + \text{H}_2\text{C}_2\text{O}_4 ]

Common Reagents and Conditions:

Oxalic Acid: Used in the synthesis of strontium oxalate.

Hydrochloric Acid: Used to dissolve strontium oxalate in solubility reactions.

Major Products Formed:

Strontium Oxide: Formed during the decomposition of strontium oxalate.

Carbon Dioxide and Carbon Monoxide: Gaseous byproducts of the decomposition reaction.

Aplicaciones Científicas De Investigación

Pyrotechnics

Overview:

Strontium oxalate is primarily recognized for its role in pyrotechnics, where it serves as a red flame colorant. Upon heating, it decomposes to form strontium oxide, releasing carbon dioxide and carbon monoxide, which contribute to the vibrant red coloration in fireworks and flares.

Chemical Reaction:

Applications:

- Fireworks: Used to produce red flames.

- Flares: Enhances visibility during nighttime operations.

Case Study:

A study conducted on various pyrotechnic formulations revealed that strontium oxalate yields a more intense red color compared to other strontium salts when combined with magnesium .

Biomaterials

Overview:

Strontium oxalate monohydrate has potential applications in biomaterials, particularly in bone regeneration and repair. Strontium ions are known to promote bone growth and inhibit osteoclast activity, making strontium-containing compounds valuable in orthopedic applications.

Applications:

- Bone Grafts: Strontium oxalate can be incorporated into bone graft materials to enhance osteoconductivity.

- Drug Delivery Systems: It can serve as a carrier for delivering drugs that promote bone healing.

Data Table: Biomaterial Properties of this compound

| Property | Value |

|---|---|

| Molar Mass | 193.67 g/mol |

| Solubility | Soluble in diluted acids |

| Biocompatibility | High |

| Osteogenic Potential | Promotes bone formation |

Case Study:

Research on strontium-doped calcium phosphate ceramics showed improved mechanical strength and biological performance when strontium oxalate was used as a precursor .

Photography

Overview:

In photography, this compound is utilized as a chemical component in certain photographic processes, particularly in the development of photographic films.

Applications:

- Light-sensitive Materials: Acts as a stabilizer or enhancer in photographic emulsions.

- Color Development: Contributes to the quality of color reproduction.

Data Table: Photographic Applications

| Application Type | Description |

|---|---|

| Stabilizer | Enhances emulsion stability |

| Color Enhancer | Improves color accuracy |

Medical Research

Overview:

Strontium oxalate's role in medical research is primarily linked to its interactions with oxalate crystals in various pathological conditions, such as hyperoxaluria and related disorders.

Applications:

- Oxalate Crystal Disease Research: Investigates the effects of strontium oxalate on calcium oxalate crystal formation and deposition.

- Renal Studies: Explores its potential protective effects against renal damage caused by oxalate crystals.

Case Study:

A study highlighted the relationship between strontium compounds and their ability to mitigate kidney damage in models of hyperoxaluria, suggesting therapeutic potential for strontium oxalate .

Mecanismo De Acción

The mechanism by which strontium oxalate monohydrate exerts its effects is primarily through its decomposition and interaction with other compounds. Upon heating, it decomposes to form strontium oxide, which can further react with other substances. The molecular targets and pathways involved in its action are related to its ability to release strontium ions and oxalate ions, which can participate in various chemical reactions .

Comparación Con Compuestos Similares

Calcium Oxalate: Similar in structure and properties but contains calcium instead of strontium.

Barium Oxalate: Another similar compound that contains barium.

Magnesium Oxalate: Contains magnesium and shares similar chemical behavior.

Uniqueness: Strontium oxalate monohydrate is unique due to its specific use in pyrotechnics for producing red flames. Its thermal decomposition properties and solubility characteristics also distinguish it from other oxalates .

Actividad Biológica

Strontium oxalate monohydrate (SrC₂O₄·H₂O) is a compound of interest due to its potential biological activities and implications in various fields, including medicine and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

This compound is formed from strontium ions and oxalic acid. Its molecular formula is C₂H₂O₅Sr, and it typically appears as a white crystalline solid. The compound exhibits unique crystallographic properties that can influence its biological interactions.

Mechanisms of Biological Activity

- Calcium and Strontium Metabolism : Strontium competes with calcium in biological systems, influencing bone metabolism and potentially serving as a therapeutic agent in conditions like osteoporosis. Studies have shown that strontium can enhance bone formation and reduce resorption, mimicking some actions of calcium .

- Reactive Oxygen Species (ROS) Modulation : Research indicates that strontium oxalate may interact with reactive oxygen species (ROS), which play a critical role in cellular signaling and homeostasis. Elevated ROS levels are associated with oxidative stress, which can lead to cellular damage and various diseases . Strontium oxalate's ability to modulate ROS levels suggests a potential protective role against oxidative damage.

- Renal Implications : Strontium oxalate has been studied for its effects on renal cells, particularly concerning calcium oxalate nephrolithiasis (kidney stones). The presence of strontium oxalate can alter the crystallization dynamics of calcium oxalate crystals, potentially impacting stone formation .

Case Studies

- Bone Health : A study demonstrated that strontium ranelate (a related compound) significantly increased bone mineral density in postmenopausal women with osteoporosis. While this compound was not the focus, it highlights the relevance of strontium compounds in bone health .

- Oxidative Stress : In vitro studies have shown that exposure to strontium oxalate can reduce oxidative stress markers in renal epithelial cells exposed to calcium oxalate crystals. This suggests a protective effect against crystal-induced cellular injury .

Data Table: Summary of Biological Activities

Análisis De Reacciones Químicas

Thermal Decomposition Reactions

Strontium oxalate monohydrate undergoes stepwise decomposition upon heating, forming intermediate compounds before yielding SrO. The process involves four stages:

Decomposition Pathway

Kinetic Parameters

Non-isothermal studies using Coats-Redfern and Ozawa methods reveal:

-

Step 3 follows a 2D diffusion-controlled mechanism (D2) with activation energy () of 148–165 kJ/mol .

-

Step 4 aligns with a 3D phase boundary-controlled mechanism (R3) with $$E_a = 195–210 kJ/mol .

Reactivity with Acids

This compound dissolves in acidic media, forming soluble strontium salts:

Solubility Profile

| Solvent | Solubility (g/100 mL) | Reaction |

|---|---|---|

| Water | 0.005 (20°C) | Insoluble |

| 3.5% Acetic acid | 0.05 | Partial dissolution: |

| Dilute HCl/HNO₃ | High | Complete dissociation: |

With Titanium Dioxide (TiO₂)

At high temperatures (>800°C), SrC₂O₄·H₂O reacts with TiO₂ to form strontium titanate (SrTiO₃), a perovskite material:

-

Mechanism : SrCO₃ intermediates react with TiO₂ at 800–1100°C, facilitated by fine particle sizes and acidic TiO₂ surfaces .

-

Product Purity : Single-phase SrTiO₃ forms at 1100°C (lattice parameter ) .

With Uranium Oxalate

In the presence of uranium oxalate (UO₂C₂O₄), SrC₂O₄·H₂O decomposes to SrCO₃, which reacts with uranium oxides above 600°C:

Role in Pyrotechnics

This compound is a red flame colorant due to SrO emission at 640–670 nm. Key properties:

-

Decomposition Efficiency : Releases CO, which reduces MgO to Mg vapor, enhancing flame brightness .

-

Comparison with SrCO₃ : Superior to SrCO₃ in Mg-free compositions but less effective in Mg-rich formulations .

Solid Solution Formation

Strontium substitutes calcium in oxalate hydrates, forming mixed (Ca,Sr)C₂O₄·nH₂O crystals:

Propiedades

IUPAC Name |

strontium;oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.H2O.Sr/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUKVOYOCQDYEL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O5Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6160-36-7 | |

| Record name | Strontium oxalate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STRONTIUM OXALATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ46WN78YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.